2-Hydroxy-7-phenylheptanoic acid
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Overview
Description
2-Hydroxy-7-phenylheptanoic acid is an organic compound with the molecular formula C13H18O3 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-phenylheptanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of benzene with a suitable alkyl halide, followed by oxidation to introduce the hydroxyl group. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors and advanced purification techniques. These methods aim to optimize the yield and reduce the production costs while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-7-phenylheptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
2-Hydroxy-7-phenylheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme kinetics and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-Hydroxy-7-phenylheptanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme tryptophan indole lyase, thereby reducing the production of indoxyl sulfate, a uremic toxin . This inhibition can slow the progression of renal failure in chronic kidney disease.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutyrate: Another compound with similar structural features and biological activity.
5-Phenylvaleric acid: Shares similar inhibitory effects on tryptophan indole lyase.
6-Phenylcaproic acid: Also used in research for its potential therapeutic effects.
Uniqueness
2-Hydroxy-7-phenylheptanoic acid is unique due to its specific structural configuration, which allows it to interact with certain enzymes and pathways more effectively than its analogs. This makes it a valuable compound for targeted research and therapeutic applications.
Biological Activity
2-Hydroxy-7-phenylheptanoic acid (CAS No. 103187-18-4) is a compound that has garnered interest for its potential biological activities. This compound features a hydroxyl group and a phenyl group attached to a heptanoic acid backbone, which may influence its interaction with biological systems.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₅H₂₄O₃
- Molecular Weight : 252.35 g/mol
- Physical State : Solid at room temperature
- Solubility : Soluble in organic solvents such as methanol and ethanol.
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing antibacterial agents .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in vitro, suggesting it could be beneficial in treating inflammatory diseases.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for metabolic disorders.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Effects : A study tested the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Anti-inflammatory Activity : In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 30%, highlighting its potential as an anti-inflammatory agent.
Comparative Biological Activity
A comparison of the biological activity of this compound with related compounds is summarized in the table below:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Enzyme Inhibition |
---|---|---|---|
This compound | Yes | Moderate | Yes |
2-Hydroxy-4-phenylbutanoic acid | Yes | Low | No |
Phenylacetic acid | Moderate | High | Yes |
Properties
IUPAC Name |
2-hydroxy-7-phenylheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c14-12(13(15)16)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,12,14H,2,5-6,9-10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTJVUUTIZLNKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718695 |
Source
|
Record name | 2-Hydroxy-7-phenylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103187-18-4 |
Source
|
Record name | 2-Hydroxy-7-phenylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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